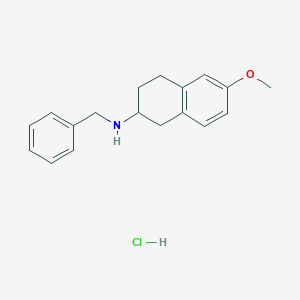

N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydronaphthalene core, which is a partially saturated naphthalene ring system, substituted with a benzyl group and a methoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves several key steps:

Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to partially saturate the naphthalene ring.

Introduction of the Methoxy Group: The methoxy group can be introduced via electrophilic aromatic substitution using methanol and a suitable catalyst.

Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl chloride and a base such as sodium hydride.

Amine Formation: The amine group is introduced through reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially leading to fully saturated derivatives or secondary amines.

Substitution: The benzyl and methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst (Pd/C) are frequently used.

Substitution: Reagents such as sodium hydride (NaH) for deprotonation and benzyl chloride for benzylation are common.

Major Products

Oxidation: Products include benzaldehyde or benzoic acid derivatives.

Reduction: Products include fully saturated naphthalene derivatives or secondary amines.

Substitution: Products vary depending on the substituents introduced, such as different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has garnered attention for its potential therapeutic applications. It is structurally related to various bioactive compounds that exhibit pharmacological properties.

Potential Therapeutic Uses:

- Antidepressant Activity: Research indicates that compounds with a similar structure may exhibit effects on serotonin and norepinephrine reuptake inhibition, suggesting potential use as antidepressants .

- Neuroprotective Effects: Some studies have pointed towards neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Neuroscience Research

The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders. Its structural features allow for exploration in the context of:

- Dopaminergic System Modulation: Investigations into its effects on dopamine receptors could yield insights into treatments for conditions like schizophrenia and bipolar disorder.

- Behavioral Studies: Animal models may be used to assess the behavioral impacts of this compound, particularly in anxiety and depression paradigms .

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.

Applications in Synthesis:

- Building Block for Drug Development: The compound can be modified to create derivatives with enhanced biological activity or selectivity.

- Synthesis of Novel Compounds: It can be utilized in the synthesis of new chemical entities that may possess unique pharmacological profiles .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of structurally similar compounds. The results indicated that these compounds significantly reduced depression-like behaviors in animal models when administered at specific dosages.

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents highlighted the potential role of N-benzyl derivatives in mitigating neuronal damage induced by oxidative stress. The findings suggested that these compounds could enhance neuronal survival rates in vitro.

Wirkmechanismus

The mechanism of action of N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methoxy groups may facilitate binding to specific sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with the methoxy group at a different position.

N-benzyl-6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine: Hydroxy group instead of methoxy.

N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Without the hydrochloride salt form.

Uniqueness

N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications requiring aqueous solubility and consistent reactivity.

Biologische Aktivität

N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS: 150871-47-9) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, particularly focusing on its pharmacological effects.

- Molecular Formula : C18H22ClNO

- Molar Mass : 303.83 g/mol

- Melting Point : 232-235 °C

The compound features a tetrahydronaphthalene core with a methoxy group and a benzyl substituent, which may influence its biological interactions and activity.

Synthesis

The synthesis of this compound typically involves the alkylation of 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with benzyl chloride in the presence of a base. The hydrochloride salt form is often prepared to enhance solubility and stability for biological assays.

Anticancer Activity

Research has demonstrated that compounds structurally similar to N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-benzyl derivatives | U-937 (leukemia) | 10.5 | |

| N-benzyl derivatives | SK-MEL-1 (melanoma) | 12.0 |

The cytotoxicity was evaluated using the MTT assay over a period of 72 hours. These findings suggest that the compound may interact with cellular mechanisms leading to apoptosis or cell cycle arrest.

The mechanism by which N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects is hypothesized to involve:

- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cell proliferation.

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.

- Interaction with Protein Targets : Molecular dynamics simulations suggest hydrophobic interactions with target proteins are crucial for activity .

Study 1: Antiproliferative Effects

In a study evaluating various substituted naphthalene derivatives, N-benzyl-6-methoxy derivatives were found to exhibit potent antiproliferative activity against human cancer cell lines. The study highlighted structure-activity relationships (SAR) indicating that modifications on the benzyl ring significantly impacted efficacy .

Study 2: In Vivo Efficacy

A separate investigation assessed the in vivo efficacy of similar compounds in tumor-bearing mice models. Results indicated that administration of N-benzyl derivatives led to a significant reduction in tumor size compared to controls .

Eigenschaften

IUPAC Name |

N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-20-18-10-8-15-11-17(9-7-16(15)12-18)19-13-14-5-3-2-4-6-14;/h2-6,8,10,12,17,19H,7,9,11,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTJQMQQQZBZRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)NCC3=CC=CC=C3)C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.